molecular formula C5H9N3O B1416917 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1041578-67-9

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1416917
CAS No.: 1041578-67-9
M. Wt: 127.14 g/mol
InChI Key: VZKFDBDBHDMKHK-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position

Mechanism of Action

Target of Action

activities . Therefore, it can be inferred that the compound may interact with various targets associated with these pathogens.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might play a role in the interaction of the compound with its targets.

Pharmacokinetics

The compound’s predicted boiling point is 2204±420 °C, and its predicted density is 1133±006 g/cm3 . These properties might influence its bioavailability and pharmacokinetic behavior.

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its biological activity . In in vivo studies, the compound’s stability and degradation can also affect its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, such as inhibition of essential enzymes and disruption of cellular processes . Threshold effects have also been observed, where the compound’s effects become significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can be metabolized by oxidoreductases, leading to the formation of metabolites that can further participate in other biochemical reactions . Additionally, the compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments . Additionally, the localization and accumulation of this compound can influence its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethanamine under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
  • 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethanamine
  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 3-position and the ethanamine group at the 5-position may confer distinct properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFDBDBHDMKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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